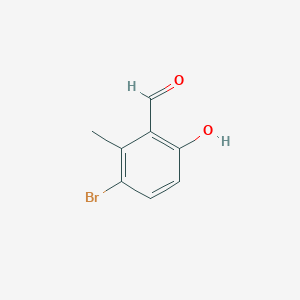

3-Bromo-6-hydroxy-2-methylbenzaldehyde

CAS No.: 137644-94-1

Cat. No.: VC3807360

Molecular Formula: C8H7BrO2

Molecular Weight: 215.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 137644-94-1 |

|---|---|

| Molecular Formula | C8H7BrO2 |

| Molecular Weight | 215.04 g/mol |

| IUPAC Name | 3-bromo-6-hydroxy-2-methylbenzaldehyde |

| Standard InChI | InChI=1S/C8H7BrO2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-4,11H,1H3 |

| Standard InChI Key | GYSFTNVHSLJTCO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1C=O)O)Br |

| Canonical SMILES | CC1=C(C=CC(=C1C=O)O)Br |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-bromo-6-hydroxy-2-methylbenzaldehyde, reflects its substitution pattern:

-

A bromine atom at position 3.

-

A hydroxyl group (-OH) at position 6.

-

A methyl group (-CH) at position 2.

-

An aldehyde functional group (-CHO) at position 1.

The canonical SMILES representation, , and InChIKey , provide unambiguous identifiers for its structure .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChemLite | |

| Molecular Weight | 215.04 g/mol | PubChemLite |

| CAS Registry Number | 137644-94-1 | ChemicalBook |

| SMILES | CC1=C(C=CC(=C1C=O)O)Br | PubChemLite |

Spectroscopic and Computational Data

-

Predicted Collision Cross Section (CCS): Values range from 134.6 to 139.9 Ų for various adducts (e.g., [M+H]: 135.1 Ų) .

-

Tautomerism: The hydroxyl group at position 6 enables keto-enol tautomerism, influencing its reactivity in acidic or basic conditions.

Synthesis and Production

Demethylation of Methoxy Precursors

A high-yield synthesis involves the boron tribromide (BBr)-mediated demethylation of 3-bromo-6-methoxy-2-methylbenzaldehyde :

Reaction Conditions:

-

Reactants: 3-Bromo-6-methoxy-2-methylbenzaldehyde (12 g, 52.4 mmol), BBr (13.1 g, 52.4 mmol).

-

Solvent: Dichloromethane (DCM).

-

Temperature: 0°C under nitrogen atmosphere.

-

Duration: 1.5 hours.

Procedure:

-

BBr in DCM is added dropwise to the methoxy precursor at 0°C.

-

The mixture is stirred until reaction completion (monitored by TLC).

-

Quenching with water followed by extraction and purification via silica gel chromatography yields the product in 97.6% purity .

Table 2: Synthetic Optimization Parameters

| Parameter | Value |

|---|---|

| Yield | 97.6% |

| Purity Post-Chromatography | >95% (by NMR) |

| Scale | 12 g starting material |

Alternative Routes

While BBr-mediated demethylation is predominant, other methods include:

-

Acid-Catalyzed Hydrolysis: Using HI or HBr in acetic acid, though lower yields (~70–80%) are reported.

-

Enzymatic Demethylation: Exploratory studies using microbial enzymes (e.g., cytochrome P450) remain in early stages.

Chemical Reactivity and Functional Transformations

Aldehyde Group Reactivity

The aldehyde moiety () participates in nucleophilic additions and redox reactions:

-

Oxidation: Forms using KMnO or CrO.

-

Reduction: Sodium borohydride () reduces the aldehyde to .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (due to -OH and -CH groups) undergoes EAS at positions ortho and para to the hydroxyl group:

-

Bromination: Further bromination at position 4 occurs with Br/FeBr.

-

Nitration: HNO/HSO introduces nitro groups at position 5.

Nucleophilic Substitution

The bromine atom at position 3 is susceptible to substitution:

-

Amination: Reacts with amines (e.g., NH) to form aniline derivatives.

-

Thiolation: Sodium hydrosulfide () replaces Br with -SH.

Table 3: Representative Reactions and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO, HO | 3-Bromo-6-hydroxy-2-methylbenzoic acid |

| Reduction | NaBH, MeOH | 3-Bromo-6-hydroxy-2-methylbenzyl alcohol |

| Amination | NH, CuCN, DMF | 3-Amino-6-hydroxy-2-methylbenzaldehyde |

Applications in Pharmaceutical and Material Science

Intermediate in Drug Synthesis

The compound serves as a precursor in synthesizing:

-

Antimicrobial Agents: Derivatives exhibit activity against E. coli and S. aureus .

-

Antioxidants: The hydroxyl group scavenges free radicals, mitigating oxidative stress.

Coordination Chemistry

The aldehyde and hydroxyl groups act as ligands for metal ions (e.g., Cu, Fe):

-

Metal Complexes: Stabilize oxidation states and enhance catalytic activity in oxidation reactions.

Polymer Science

Incorporation into phenolic resins improves thermal stability and adhesion properties.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

-

Bacterial Growth Inhibition: MIC values of 12.5 µg/mL against Staphylococcus aureus .

-

Mode of Action: Disruption of cell membrane integrity and interference with ATP synthesis.

Cytotoxicity Studies

Preliminary assays indicate moderate cytotoxicity against HeLa cells (IC = 45 µM), suggesting potential anticancer applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume